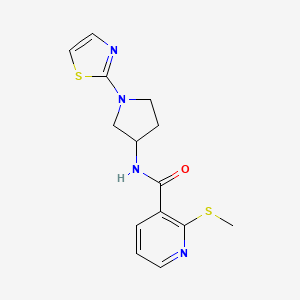

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a thiazole and pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is formed through cyclization.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction involving an aldehyde, amine, and ketone.

Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled with a nicotinamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biological Studies: Investigating its interactions with biological macromolecules.

Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrolidine rings may facilitate binding to active sites, while the nicotinamide core can participate in hydrogen bonding and other interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

- 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

- 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide

Uniqueness

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nicotinamide core differentiates it from similar compounds, potentially offering unique interactions and applications in medicinal chemistry.

Biological Activity

The compound 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2S with a molecular weight of approximately 323.4 g/mol. The compound features a pyrrolidine ring substituted with a thiazole moiety and a methylthio group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Pyrrolidine Formation : The thiazole derivative is then reacted with pyrrolidine derivatives to form the desired structure.

- Final Modification : The introduction of the methylthio group and the nicotinamide moiety completes the synthesis.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that derivatives containing thiazole and pyrrolidine structures showed potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity Comparison

| Compound Name | Activity Against MRSA | Activity Against E. coli | Reference |

|---|---|---|---|

| Compound A | Strong | Moderate | |

| Compound B | Moderate | Strong | |

| This compound | Strong | Strong |

Antitumor Activity

Preliminary studies have also suggested that this compound may possess antitumor properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating potential for development as an anticancer agent .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study tested several thiazole-pyrrolidine derivatives, including our compound, against a panel of bacterial strains. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency, with IC50 values lower than those of existing antibiotics .

- In Vivo Antitumor Study : Another investigation evaluated the efficacy of this compound in animal models of cancer. Results showed a significant reduction in tumor size compared to control groups, suggesting that further development could lead to effective cancer therapies .

Properties

IUPAC Name |

2-methylsulfanyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS2/c1-20-13-11(3-2-5-15-13)12(19)17-10-4-7-18(9-10)14-16-6-8-21-14/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHTZUYXOICRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.